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An In-Depth Technical Guide to tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate

Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-
(hydroxymethyl)azepane-1-carboxylate, a key heterocyclic building block in modern

medicinal chemistry. We delve into its fundamental chemical identifiers, physicochemical

properties, and established synthesis methodologies, explaining the causality behind key

experimental choices. Furthermore, this guide explores its critical applications, particularly as a

versatile scaffold in the development of novel therapeutics, including Proteolysis Targeting

Chimeras (PROTACs). Detailed, field-proven protocols are provided to enable researchers,

scientists, and drug development professionals to effectively synthesize and utilize this

valuable compound.

Core Chemical Identity and Physicochemical
Properties
tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate is a saturated, seven-membered

heterocyclic compound. The structure features an azepane ring, which has gained significant

attention in drug discovery for its ability to provide three-dimensional diversity and explore

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1375604?utm_src=pdf-interest
https://www.benchchem.com/product/b1375604?utm_src=pdf-body
https://www.benchchem.com/product/b1375604?utm_src=pdf-body
https://www.benchchem.com/product/b1375604?utm_src=pdf-body
https://www.benchchem.com/product/b1375604?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1375604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


novel chemical space.[1] The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group,

a standard acid-labile protecting group that facilitates selective reactions at other positions. The

key functional group is the primary alcohol (-CH₂OH) at the 4-position, which serves as a

crucial synthetic handle for further elaboration and conjugation. It is classified as a Protein

Degrader Building Block, highlighting its utility in constructing bifunctional molecules for

targeted protein degradation.[2]

All quantitative data and chemical identifiers are summarized in the table below for ease of

reference.

Identifier Value Source(s)

CAS Number 1065608-51-6 [2][3]

Molecular Formula C₁₂H₂₃NO₃ [2][3]

Molecular Weight 229.32 g/mol [2][3]

IUPAC Name

tert-butyl 4-

(hydroxymethyl)azepane-1-

carboxylate

[3]

SMILES
CC(C)

(C)OC(=O)N1CCCC(CC1)CO
[4]

InChI

InChI=1S/C12H23NO3/c1-

12(2,3)16-11(15)13-7-4-5-

10(9-14)6-8-13/h10,14H,4-

9H2,1-3H3

[4]

InChIKey
CMUYBJHYEACLSY-

UHFFFAOYSA-N
[4]

Predicted XlogP 1.5 [4]

Purity Specification Typically ≥97% [2]

Storage Room temperature [2]

Synthesis Pathway and Mechanistic Rationale

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/30469042/
https://www.calpaclab.com/tert-butyl-4-hydroxymethyl-azepane-1-carboxylate-min-97-500-mg/ala-t171881-500mg
https://www.calpaclab.com/tert-butyl-4-hydroxymethyl-azepane-1-carboxylate-min-97-500-mg/ala-t171881-500mg
https://pubchem.ncbi.nlm.nih.gov/compound/Tert-Butyl-4-_hydroxymethyl_azepane-1-carboxylate
https://www.calpaclab.com/tert-butyl-4-hydroxymethyl-azepane-1-carboxylate-min-97-500-mg/ala-t171881-500mg
https://pubchem.ncbi.nlm.nih.gov/compound/Tert-Butyl-4-_hydroxymethyl_azepane-1-carboxylate
https://www.calpaclab.com/tert-butyl-4-hydroxymethyl-azepane-1-carboxylate-min-97-500-mg/ala-t171881-500mg
https://pubchem.ncbi.nlm.nih.gov/compound/Tert-Butyl-4-_hydroxymethyl_azepane-1-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Tert-Butyl-4-_hydroxymethyl_azepane-1-carboxylate
https://pubchemlite.lcsb.uni.lu/e/compound/68708706
https://pubchemlite.lcsb.uni.lu/e/compound/68708706
https://pubchemlite.lcsb.uni.lu/e/compound/68708706
https://pubchemlite.lcsb.uni.lu/e/compound/68708706
https://www.calpaclab.com/tert-butyl-4-hydroxymethyl-azepane-1-carboxylate-min-97-500-mg/ala-t171881-500mg
https://www.calpaclab.com/tert-butyl-4-hydroxymethyl-azepane-1-carboxylate-min-97-500-mg/ala-t171881-500mg
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1375604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The most logical and industrially scalable synthesis of tert-butyl 4-(hydroxymethyl)azepane-
1-carboxylate originates from its ketone analog, tert-butyl 4-oxoazepane-1-carboxylate. This

precursor is a valuable intermediate for many pharmaceutical products and can be prepared on

a large scale.[5] The overall strategy involves a two-stage process: first, the formation of the

Boc-protected azepane ketone, followed by a selective reduction of the ketone to the primary

alcohol.

Stage 1: Synthesis of tert-Butyl 4-oxoazepane-1-
carboxylate
An established industrial method for synthesizing the azepane ring system involves the ring

expansion of a corresponding piperidone derivative.[5] This process is efficient and avoids the

need for purification of intermediates, making it cost-effective and convenient for large-scale

production.[5]

Stage 2: Selective Reduction to the Target Alcohol
The conversion of the ketone to the hydroxymethyl group is achieved via a standard carbonyl

reduction.

Causality of Reagent Choice: Sodium borohydride (NaBH₄) is the preferred reagent for this

transformation in a laboratory setting. Its selection is based on the following principles:

Chemoselectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and

ketones. It will not reduce the carbamate (ester) functionality of the Boc-protecting group,

ensuring the integrity of the core structure.

Operational Simplicity: The reaction can be run in standard alcoholic solvents (like methanol

or ethanol) at ambient temperature, and the workup procedure is straightforward.

Safety: Compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄

is significantly safer to handle.

The workflow for this synthesis is visualized below.
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Caption: Synthetic workflow from piperidone precursor to the target alcohol.

Applications in Drug Discovery
The unique structural features of tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate make it

a highly valuable building block for medicinal chemists. Its utility stems from the combination of

a conformationally flexible saturated ring, a protected nitrogen for controlled derivatization, and

a reactive hydroxyl group for linker attachment.

Scaffold for Novel Therapeutics: The azepane core is a privileged scaffold in drug discovery,

appearing in over 20 FDA-approved drugs.[1] It provides a non-planar, three-dimensional

structure that can improve physicochemical properties and enable novel interactions with

biological targets. This compound serves as an excellent starting point for synthesizing

libraries of azepane derivatives to explore structure-activity relationships (SAR).[1]
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PROTAC and Molecular Glue Development: As a designated "Protein Degrader Building

Block," its primary application is in the synthesis of PROTACs.[2] The hydroxymethyl group is

a convenient attachment point for linkers that connect the azepane moiety (often part of an

E3 ligase binder) to a warhead that binds to a target protein.

Neuropharmacology: Fused and substituted azepanes have shown potent

neuropharmacological activity.[6] This building block can be used to synthesize novel chiral

bicyclic azepanes and other analogs for screening against central nervous system (CNS)

targets.[6]

The relationship between the molecule's structure and its applications is illustrated below.

tert-Butyl
4-(hydroxymethyl)azepane-1-carboxylate

Azepane Scaffold
(3D Diversity)

Boc-Protected Amine
(Controlled N-Functionalization)

Hydroxymethyl Handle
(Linker Attachment)

Drug Discovery Scaffolding

CNS Agent Development

PROTAC Synthesis

Click to download full resolution via product page

Caption: Relationship between molecular features and key applications.

Self-Validating Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis and validation of

tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate from its ketone precursor.

Protocol: Reduction of tert-Butyl 4-oxoazepane-1-
carboxylate
Materials:
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tert-Butyl 4-oxoazepane-1-carboxylate (1.0 eq)

Sodium borohydride (NaBH₄) (1.5 eq)

Methanol (MeOH), anhydrous

Dichloromethane (DCM)

Saturated aqueous ammonium chloride (NH₄Cl)

Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate (MgSO₄)

TLC plates (silica gel 60 F₂₅₄)

Stain: Potassium permanganate (KMnO₄)

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-

oxoazepane-1-carboxylate (1.0 eq). Dissolve the ketone in anhydrous methanol (approx. 0.2

M concentration).

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

Rationale: Cooling controls the initial exothermic reaction upon addition of the hydride

reagent, preventing potential side reactions.

Reagent Addition: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small

portions over 15-20 minutes.

Rationale: Portion-wise addition is crucial for safety and temperature control. A molar

excess of NaBH₄ ensures the complete conversion of the starting material.

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the

reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30-50% Ethyl
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Acetate in Hexanes). The product spot should be more polar (lower Rf) than the starting

ketone. Visualize with a KMnO₄ stain, which will actively stain the alcohol product.

Quenching: Once the reaction is complete (disappearance of starting material by TLC), cool

the flask again to 0 °C and slowly add saturated aqueous NH₄Cl to quench the excess

NaBH₄. Stir for 15 minutes until gas evolution ceases.

Workup & Extraction: a. Remove the methanol under reduced pressure using a rotary

evaporator. b. To the resulting aqueous residue, add dichloromethane (DCM) and transfer

the mixture to a separatory funnel. c. Extract the aqueous layer with DCM (3x). d. Combine

the organic layers and wash sequentially with water (1x) and brine (1x).

Rationale: The washing steps remove inorganic salts and residual water, purifying the

crude product.

Drying and Filtration: Dry the combined organic layer over anhydrous MgSO₄, filter, and

concentrate under reduced pressure to yield the crude product, typically as a colorless oil or

white solid.

Purification:

The crude product can be purified by flash column chromatography on silica gel using a

gradient of ethyl acetate in hexanes to afford the pure alcohol.

Validation and Characterization
To ensure the identity and purity of the final compound, the following analytical techniques are

essential:

¹H and ¹³C NMR: Confirms the molecular structure. Expect the disappearance of the ketone

signal in ¹³C NMR and the appearance of new signals corresponding to the -CH₂OH group

and the adjacent CH proton in ¹H NMR.

Mass Spectrometry (MS): Verifies the molecular weight. For ESI-MS, expect to see the

[M+H]⁺ or [M+Na]⁺ adducts corresponding to the calculated molecular weight (229.32 g/mol

).[4]
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High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final

compound (typically >97%).

Conclusion
tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate is a cornerstone building block for

contemporary drug discovery. Its well-defined chemical properties, accessible synthesis, and

versatile functional handles make it an indispensable tool for medicinal chemists. This guide

has provided the core technical information, a robust synthesis protocol, and an overview of its

critical applications, empowering research professionals to leverage this compound in the

design and creation of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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